(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470652
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13470652

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key WYAPIJUGIDSORX-IRXDYDNUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound features two chiral centers: one at the pyrrolidine nitrogen and another at the α-carbon of the butyramide chain. The (S) configuration at both centers dictates its three-dimensional orientation, influencing binding affinity to enzymes or receptors. The molecular formula C₁₈H₂₉N₃O (molecular weight: 303.4 g/mol) comprises a benzyl-pyrrolidine moiety linked to a dimethylbutyramide group via a methylene bridge.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide
SMILESCC(C)C@@HN
InChIKeyWYAPIJUGIDSORX-IRXDYDNUSA-N
Molecular Weight303.4 g/mol

The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine ring contributes to conformational rigidity.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Synthesis typically begins with pyrrolidine derivative preparation, involving alkylation of pyrrolidine with benzyl bromide to introduce the benzyl group. Subsequent steps include:

  • Acylation: Introducing the butyramide chain via reaction with 3,N-dimethylbutyryl chloride.

  • Chiral Resolution: Enantioselective catalysis or chromatography ensures the (S) configuration at both chiral centers.

  • Purification: Recrystallization or HPLC yields >95% purity.

Yield optimization focuses on minimizing racemization during acylation, often achieved through low-temperature reactions and chiral auxiliaries.

Biological Activity and Mechanism

Table 2: Hypothesized Pharmacological Profile

TargetProposed ActionTherapeutic Area
KLK1Competitive inhibitionAsthma, COPD
B2 ReceptorAllosteric modulationPain management
MMPsIndirect regulation via KLK1Tissue remodeling

Selectivity and Toxicity

The compound’s N-methyl groups and benzyl-pyrrolidine moiety may enhance selectivity for KLK1 over related proteases (e.g., thrombin, plasmin) . Preliminary toxicity assessments suggest low off-target effects at nanomolar concentrations, though in vivo studies are pending.

Comparative Analysis with Related Compounds

Analogues and Structural Modifications

Compared to Aminopyridine derivatives (e.g., WO2009133348A1) , this compound replaces the pyridine ring with pyrrolidine, altering steric and electronic properties. The benzyl group provides greater hydrophobic interactions than smaller substituents, potentially improving target residence time .

Research Findings and Future Directions

Proposed Research Priorities

  • In Vivo Efficacy: Testing in murine models of airway inflammation.

  • SAR Studies: Modifying the benzyl group to optimize binding affinity.

  • Formulation Development: Enhancing solubility via prodrug strategies.

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